Cas no 83085-15-8 (2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone)
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone Chemical and Physical Properties
Names and Identifiers
-
- 2,3-O-Isopropylidene-L-ribono-1,4-lactone
- L-ribonolactone acetonide;2,3-O-Isopropylidene-L-ribonolactone;
- 2,3-O-ISOPROPYLIDENE-L-RIBONIC ACID-1,4-LACTONE
- (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- AKOS006320248
- (3AS,6S,6AS)-6-(HYDROXYMETHYL)-2,2-DIMETHYLDIHYDROFURO[3,4-D][1,3]DIOXOL-4(3AH)-ONE
- MFCD18643054
- MI08226
- W18689
- 83085-15-8
- 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone
-
- MDL: MFCD18643054
- Inchi: 1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m0/s1
- InChI Key: NHHKFJCWLPPNCN-ZLUOBGJFSA-N
- SMILES: O1C(C)(C)O[C@@H]2C(=O)O[C@@H](CO)[C@H]12
Computed Properties
- Exact Mass: 188.06800
- Monoisotopic Mass: 188.06847348Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 65Ų
Experimental Properties
- PSA: 64.99000
- LogP: -0.57580
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I918573-50mg |
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone |
83085-15-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I918573-100mg |
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone |
83085-15-8 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I918573-500mg |
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone |
83085-15-8 | 500mg |
$ 295.00 | 2022-06-04 | ||
| abcr | AB556030-250 mg |
(3aS,6S,6aS)-6-(Hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one; . |
83085-15-8 | 250mg |
€170.80 | 2023-06-14 | ||
| abcr | AB556030-1 g |
(3aS,6S,6aS)-6-(Hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one; . |
83085-15-8 | 1g |
€338.70 | 2023-06-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743286-1g |
(3As,6s,6as)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3ah)-one |
83085-15-8 | 98% | 1g |
¥987.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743286-5g |
(3As,6s,6as)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3ah)-one |
83085-15-8 | 98% | 5g |
¥4158.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1233596-250mg |
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one |
83085-15-8 | 95% | 250mg |
$180 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1233596-1g |
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one |
83085-15-8 | 95% | 1g |
$345 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1233596-5g |
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one |
83085-15-8 | 95% | 5g |
$990 | 2025-02-25 |
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone Suppliers
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone
Introduction to 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone (CAS No. 83085-15-8)
2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone, identified by the chemical compound identifier CAS No. 83085-15-8, is a significant intermediate in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of ribonic acid derivatives, which have garnered considerable attention due to their structural complexity and potential biological activities. The lactone form of this molecule enhances its stability and reactivity, making it a valuable synthetic precursor in the development of various pharmacologically relevant molecules.
The structural framework of 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone consists of a cyclic ester (lactone) moiety linked to an isopropylidene group at the C2 and C3 positions of the ribonic acid backbone. This configuration imparts unique chemical properties that make it particularly useful in synthetic chemistry. The presence of the lactone ring facilitates nucleophilic attack at specific positions, enabling the construction of more complex molecules through controlled ring-opening reactions.
In recent years, there has been growing interest in 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone due to its role in the synthesis of nucleoside analogs. Nucleoside analogs are crucial in antiviral and anticancer therapies, where they mimic natural nucleosides but incorporate modifications that disrupt viral replication or inhibit tumor cell proliferation. The lactone derivative serves as a key intermediate in constructing these analogs, offering a versatile platform for drug design.
One of the most compelling applications of 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone is in the development of novel antibiotics. The structural motif present in this compound has been explored for its ability to interfere with bacterial metabolic pathways. Specifically, researchers have investigated its potential to inhibit enzymes involved in bacterial nucleotide biosynthesis. By targeting these essential pathways, such compounds can exhibit broad-spectrum antimicrobial activity, which is particularly relevant in the face of rising antibiotic resistance.
The synthesis of 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone involves multi-step organic transformations that highlight its synthetic utility. Traditional methods often employ protecting group strategies to ensure regioselective functionalization. However, recent advances in catalytic methods have enabled more efficient and sustainable routes to this intermediate. For instance, transition metal-catalyzed reactions have been employed to streamline the formation of the lactone ring without excessive byproduct formation.
Recent studies have also explored the derivatives of 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone for their potential bioactivity beyond antibiotics and antivirals. Researchers have synthesized modified versions of this compound and evaluated their effects on enzymes involved in inflammation and oxidative stress pathways. Preliminary results suggest that certain derivatives exhibit promising anti-inflammatory properties, making them attractive candidates for further development as therapeutic agents.
The pharmacokinetic properties of 2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone and its derivatives are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Advanced computational modeling techniques are being employed to predict these properties before experimental testing, thereby accelerating the drug discovery process.
In conclusion,2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone (CAS No. 83085-15-8) represents a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it a key building block for nucleoside analogs and other bioactive molecules with potential applications in medicine. As research continues to uncover new synthetic methods and biological activities associated with this compound and its derivatives,2,3-O-Isopropylidene-L-ribonic Acid 1,4-Lactone is poised to remain a cornerstone in drug discovery efforts.
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